Flavoxanthin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-24,33-36,41-42H,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t33-,34-,35-,36+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHJXXLCNATYLS-NGZWBNMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/[C@H]2C=C3[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-29-8 | |
| Record name | Flavoxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLAVOXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1D2WO17XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Flavoxanthin
Precursor Metabolism and Initial Carotenogenesis Steps
The journey to flavoxanthin begins with the synthesis of universal five-carbon (C5) isoprenoid precursors, which are the fundamental building blocks for all terpenoids, including carotenoids. jircas.go.jpnaro.go.jp
In plant cells, two distinct and spatially separated pathways are responsible for producing the C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). nih.govspettrometriadimassa.it
The Mevalonic Acid (MVA) Pathway: Located in the cytosol, this pathway is primarily responsible for the synthesis of sterols and sesquiterpenes. spettrometriadimassa.it
The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway operates within the plastids, the site of carotenoid biosynthesis. spettrometriadimassa.itnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov The MEP pathway is the primary source of IPP and DMAPP for the synthesis of carotenoids, chlorophylls (B1240455), and various hormones. nih.govannualreviews.org
While these pathways are distinct, there is evidence of metabolic cross-talk, allowing for the exchange of precursors between the cytosol and plastids under certain conditions. nih.gov The first committed enzyme of the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), is considered a major control point for the flux of metabolites into plastidial isoprenoid synthesis. nih.gov
Within the plastid, the C5 units are assembled into a C20 precursor, which is pivotal for carotenoid formation. This process is catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPPS), which condenses three molecules of IPP with one molecule of DMAPP to form geranylgeranyl pyrophosphate (GGPP). annualreviews.orgarkat-usa.org GGPP is a critical branch-point intermediate, serving as the direct precursor not only for carotenoids but also for gibberellins, the phytyl tail of chlorophylls, and tocopherols. jircas.go.jpannualreviews.orgdrugfuture.com The presence of multiple GGPPS isozymes in different subcellular compartments allows for distinct pools of GGPP for various metabolic needs. jircas.go.jp
| Enzyme | Abbreviation | Function | Pathway | Reference |
|---|---|---|---|---|
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the first step of the MEP pathway. | MEP Pathway | nih.gov |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Catalyzes the second step of the MEP pathway, forming MEP. | MEP Pathway | nih.gov |
| Isopentenyl Pyrophosphate Isomerase | IPI | Interconverts IPP and DMAPP. | MEP/MVA Pathways | arkat-usa.org |
| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Synthesizes C20 GGPP from three molecules of IPP and one of DMAPP. | Carotenoid Pathway | annualreviews.orgarkat-usa.org |
Core Carotenoid Biosynthesis Leading to this compound Precursors
The formation of the C40 carotenoid backbone and its initial diversification sets the stage for the synthesis of specific xanthophylls like this compound.
The colorless phytoene (B131915) is then converted into the red-colored all-trans-lycopene through a series of desaturation and isomerization reactions. In plants, this process requires a sequence of four distinct enzymes:
Phytoene Desaturase (PDS): Introduces two double bonds into phytoene. bioone.org
ζ-Carotene Isomerase (Z-ISO): Isomerizes a specific cis double bond in the ζ-carotene intermediate. bioone.orgnih.gov
ζ-Carotene Desaturase (ZDS): Adds two more double bonds. bioone.org
Carotenoid Isomerase (CRTISO): Isomerizes the resulting poly-cis-lycopene into the final all-trans-lycopene. nih.govresearchgate.net
This multi-enzyme process in plants contrasts with bacteria and fungi, where a single enzyme, phytoene desaturase (CrtI), can perform all four desaturation steps. researchgate.net
The linear molecule all-trans-lycopene represents a critical fork in the road, leading to two main branches of cyclic carotenoids. jircas.go.jp The cyclization of the end groups of lycopene (B16060) is catalyzed by two types of enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). pnas.org
β,β-Branch: The action of LCYB on both ends of the lycopene molecule introduces two β-ionone rings, forming β-carotene. researchgate.net
β,ε-Branch: The combined, sequential action of one LCYE and one LCYB introduces one ε-ring and one β-ring, respectively, to produce α-carotene. bioone.orgresearchgate.net
The relative activities and expression levels of LCYB and LCYE are crucial in determining the metabolic flux towards either α-carotene or β-carotene derivatives, thereby dictating the final carotenoid profile of a plant tissue. pnas.org As this compound is a derivative of β,ε-carotene, its synthesis is dependent on the activity of the β,ε-branch.
| Enzyme | Abbreviation | Function | Pathway Step | Reference |
|---|---|---|---|---|
| Phytoene Synthase | PSY | Condenses two GGPP molecules to form 15-cis-phytoene. | Phytoene Formation | wikipedia.org |
| Phytoene Desaturase | PDS | Catalyzes the first two desaturation steps of phytoene. | Desaturation | bioone.org |
| ζ-Carotene Isomerase | Z-ISO | Isomerizes 9,15,9′-tri-cis-ζ-carotene. | Isomerization | nih.gov |
| ζ-Carotene Desaturase | ZDS | Catalyzes the final two desaturation steps to form poly-cis-lycopene. | Desaturation | bioone.org |
| Carotenoid Isomerase | CRTISO | Converts poly-cis-lycopene to all-trans-lycopene. | Isomerization | researchgate.net |
| Lycopene ε-Cyclase | LCYE | Adds an ε-ring to one end of lycopene. | Cyclization (α-branch) | pnas.org |
| Lycopene β-Cyclase | LCYB | Adds a β-ring to lycopene. | Cyclization (α- & β-branch) | pnas.org |
Specific Biosynthetic Route to this compound
The synthesis of this compound requires further enzymatic modifications of its precursor, α-carotene. This involves hydroxylation followed by epoxidation and an intramolecular rearrangement.
The proposed biosynthetic pathway from α-carotene to this compound proceeds as follows:
Hydroxylation to Lutein (B1675518): The α-carotene molecule is first hydroxylated at the C-3 position of both the β-ring and the ε-ring. These reactions are catalyzed by two distinct types of carotenoid hydroxylases: a β-ring hydroxylase (CHYB or βOH) and an ε-ring hydroxylase (CHYE or εOH). nih.govmdpi.com The resulting di-hydroxylated product is lutein, the most abundant xanthophyll in the photosynthetic tissues of higher plants. nih.govacs.org
Epoxidation of Lutein: The next step is the introduction of an epoxide group onto the β-ring of lutein at the 5,6-position, forming lutein-5,6-epoxide. This reaction is catalyzed by an epoxidase enzyme. In the β,β-carotene branch, the enzyme zeaxanthin (B1683548) epoxidase (ZEP) is responsible for converting zeaxanthin into violaxanthin (B192666) via the addition of two epoxy groups. nih.gov It is highly probable that ZEP, or a closely related epoxidase, is also responsible for the epoxidation of the β-ring in lutein. The co-occurrence of lutein-5,6-epoxide in plant tissues that also accumulate this compound supports its role as a direct precursor. jircas.go.jpnih.gov
Isomerization to this compound: The final step is the conversion of lutein-5,6-epoxide into this compound. This transformation involves an intramolecular rearrangement of the 5,6-epoxy group to form a stable 5,8-epoxy group (a furanoid oxide). drugfuture.com This rearrangement can be catalyzed by acid, and this chemical reaction is often used as a diagnostic test for the presence of 5,6-epoxides. core.ac.uk While this can occur non-enzymatically under acidic conditions, the stereospecific nature of this compound suggests an enzyme-catalyzed reaction in vivo. Research has identified this compound and its stereoisomer, chrysanthemaxanthin (B12775167), as products of lutein-5,6-epoxide rearrangement, differing only in the stereochemistry at the C-8 position. wikipedia.orgcore.ac.uk Although a specific "lutein epoxide isomerase" has not been definitively characterized, enzymes like the capsanthin-capsorubin synthase (CCS) are known to catalyze rearrangements of 5,6-epoxy carotenoids, providing a model for this type of enzymatic activity.
Therefore, the accumulation of this compound in plants is the result of a specific metabolic channel branching off the main carotenoid pathway, requiring the coordinated action of cyclases, hydroxylases, epoxidases, and likely a specific isomerase.
Epoxidation and Isomerization Mechanisms from Carotenoid Precursors
The formation of this compound involves key chemical transformations of a carotenoid precursor, namely epoxidation followed by isomerization. The primary precursor for this compound is lutein, a dihydroxy-carotenoid derived from α-carotene. nih.govfrontiersin.orgresearchgate.net The process unfolds as follows:
Hydroxylation: The initial precursor, α-carotene, is hydroxylated on both its β- and ε-rings to form lutein. This reaction is catalyzed by specific enzymes, including cytochrome P450 hydroxylases (CYP97A, CYP97C) and non-heme diiron hydroxylases. frontiersin.orgresearchgate.net
Epoxidation: The subsequent step is the introduction of an epoxy group across the 5,6-double bond of the lutein molecule. This reaction, catalyzed by an epoxidase enzyme, results in the formation of lutein 5,6-epoxide. acs.org
Isomerization: The final and defining step is the rearrangement of the 5,6-epoxide into a 5,8-epoxide (a furanoid oxide). This acid-catalyzed isomerization converts lutein 5,6-epoxide into this compound and its stereoisomer, chrysanthemaxanthin. acs.orgacs.org This structural rearrangement from a 5,6-epoxy ring to a five-membered furanoid ring is a characteristic reaction for this class of xanthophylls. acs.org
Proposed Enzymatic Steps and Intermediates (e.g., Violaxanthin-Neoxanthin Axis)
While the specific enzymes catalyzing the final isomerization of lutein 5,6-epoxide to this compound in vivo are not fully elucidated, the broader enzymatic machinery of the carotenoid pathway provides a clear framework. The enzymes responsible for the upstream synthesis of lutein are well-characterized. frontiersin.orgresearchgate.net
An analogous and well-studied transformation in the β-carotene branch of the pathway is the conversion of violaxanthin to neoxanthin (B191967), which offers insight into the types of enzymatic reactions involved. nih.govmdpi.com
Violaxanthin-Neoxanthin Axis: In this process, violaxanthin, a diepoxide carotenoid, is converted into neoxanthin, which features an allene (B1206475) group. qmul.ac.ukwikipedia.org This conversion is catalyzed by the enzyme neoxanthin synthase (NSY) , an isomerase that opens one of the epoxide rings. nih.govqmul.ac.ukwikipedia.org Neoxanthin is a crucial xanthophyll in the light-harvesting complexes of plants and a precursor to the plant hormone abscisic acid (ABA). nih.govmdpi.comfrontiersin.org
The conversion of a 5,6-epoxide to a 5,8-epoxide (as in this compound formation) and the conversion of a 5,6-epoxide to an allene (as in neoxanthin formation) both represent complex rearrangements of an epoxy-carotenoid precursor, highlighting the diverse catalytic capabilities of enzymes within the xanthophyll pathway.
Chemical Synthesis Research of this compound
The targeted synthesis of this compound has been an area of chemical research, primarily focusing on mimicking the final steps of its biosynthesis.
Classical Laboratory Synthesis Routes
The primary classical method for producing this compound in the laboratory is a semi-synthesis that starts from a naturally sourced precursor. This approach was noted in early research by Karrer and Jucker in 1945. vulcanchem.comdrugfuture.com
Modern research has refined this acid-catalyzed rearrangement. A detailed method involves the treatment of lutein 5,6-epoxide, extracted from natural sources like Chelidonium majus, with a strong acid catalyst. acs.orgu-szeged.hu This reaction yields a mixture of the C(8) epimers, this compound ((5R,8R)-epimer) and chrysanthemaxanthin ((5R,8S)-epimer). acs.orgdrugfuture.com These stereoisomers can then be separated using classical column chromatography. acs.org
| Precursor | Reagents | Solvent | Temperature | Reaction Time | Products |
|---|---|---|---|---|---|
| Lutein 5,6-epoxide | Acetic Acid/Hydrochloric Acid (9:1) | Diethyl ether (Et₂O) | Room Temperature | 30 minutes | Mixture of this compound and Chrysanthemaxanthin |
The separation of the resulting epimers is typically achieved by column chromatography on a calcium carbonate stationary phase with toluene (B28343) as the eluent. acs.org
Microwave-Assisted Synthetic Approaches
Microwave-Assisted Organic Synthesis (MAOS) has become a significant tool in modern chemistry, valued for its ability to dramatically reduce reaction times, increase yields, and improve selectivity. numberanalytics.comnumberanalytics.comajchem-a.com This technology utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly. ajgreenchem.combspublications.net
While MAOS has been successfully applied to the synthesis of numerous complex natural products and the extraction of carotenoids from plant and algal matter, specific literature detailing the de novo synthesis or semi-synthesis of this compound using this technique is not currently prominent. numberanalytics.comoup.commdpi.comresearchgate.netreadersinsight.net However, the principles of MAOS represent a promising avenue for future research in carotenoid chemistry. The application of microwave energy could potentially optimize the acid-catalyzed isomerization of lutein 5,6-epoxide, offering a faster and more efficient alternative to conventional methods. numberanalytics.combspublications.net
| Feature | Microwave-Assisted Synthesis (MAOS) | Conventional Heating (e.g., Oil Bath) |
|---|---|---|
| Heating Mechanism | Direct heating of polar molecules via dielectric loss | Indirect heating via conduction and convection from vessel walls |
| Reaction Speed | Very fast (seconds to minutes) | Slow (hours to days) |
| Energy Efficiency | High; heats the sample directly | Low; heats the vessel and surroundings |
| Yields | Often higher due to reduced side reactions and decomposition | Variable, can be lower due to prolonged reaction times |
| "Green" Aspect | Considered a green chemistry technique; often reduces solvent use and energy consumption | Less energy efficient; may require larger solvent volumes |
Biological Occurrence and Ecological Distribution of Flavoxanthin
Presence in Phototrophic Organisms
Flavoxanthin is a naturally occurring xanthophyll pigment found across various groups of photosynthetic organisms. Its distribution, while not as ubiquitous as some other carotenoids, is significant in specific ecological niches.
This compound is frequently found in the flowers and fruits of higher plants, where it contributes to their yellow and orange coloration. zobodat.at
Buttercup (Ranunculus spp.) : While buttercups are known for their vibrant yellow petals, detailed phytochemical analyses often focus on other classes of compounds like flavonoids and the toxic glycoside ranunculin. nih.govwikipedia.org The characteristic yellow color is primarily due to carotenoids, and the petals' unique lustrous sheen is caused by a specialized smooth upper surface that reflects light. wikipedia.org Although carotenoids are the main pigments, specific data detailing the concentration of this compound in Ranunculus species is not extensively documented in available research.
Tagetes (Marigold) : The petals of the marigold, particularly Tagetes erecta, are a well-documented source of xanthophylls. researchgate.netsemanticscholar.org They contain a complex mixture of carotenoids, including this compound. researchgate.net The primary xanthophyll in marigolds is lutein (B1675518), but this compound is also present among the array of identified pigments. researchgate.netresearchgate.net The total carotenoid content in the flowers can be substantial, with research identifying lutein concentrations ranging from 216 to 976 μg/g in fresh flowers. researchgate.net
Rosa (Rose) : The color of rose petals is determined by a complex interplay of pigments, primarily anthocyanins and carotenoids. nih.govfrontiersin.org Yellow and orange cultivars, in particular, derive their hue from carotenoids. frontiersin.org Studies on yellow rose cultivars have identified numerous carotenoids, with violaxanthin (B192666) often being a major component. nih.govacs.orgnih.gov While a wide array of carotenoids are present, the specific contribution of this compound to the color profile of roses is part of a larger mixture of these lipophilic pigments. nih.govresearchgate.net
This compound is found in certain algal groups where it functions as an accessory light-harvesting pigment.
Diatoms : Diatoms possess a distinct pigment profile characterized by chlorophylls (B1240455) a and c, and a high abundance of the carotenoid fucoxanthin (B1674175). pnas.orgnih.govmdpi.com Alongside fucoxanthin, diatoms contain several other xanthophylls that participate in photoprotection and light harvesting, such as diadinoxanthin (B97544) and diatoxanthin. nih.govmdpi.com this compound is considered one of the various xanthophylls present in the intricate pigment systems of these algae, arising from complex biosynthetic pathways. nih.gov
Lichens, being symbiotic organisms of a fungus and a photobiont (alga or cyanobacterium), produce a diverse array of secondary metabolites, including carotenoids. This compound has been identified in the thalli of various lichen species, although it is sometimes considered a rare constituent. zobodat.at Its presence was noted for the first time in a study of lichens from Italian environments. zobodat.at Subsequent research on lichens from Kenya also identified this compound among 28 other carotenoids. scispace.com The total carotenoid content in lichens is highly variable, ranging from approximately 15 to over 260 µg per gram of dry weight, depending on the species and environmental conditions. zobodat.atscispace.com
Variability in this compound Content Across Biological Matrices
The concentration of this compound is not uniform and exhibits considerable variation depending on the species, individual organism, and specific plant tissue.
Significant differences in carotenoid profiles, including this compound, exist both between different species (interspecific) and within a single species (intraspecific).
Interspecies Variation : Different plant species display genetically determined variations in their capacity to synthesize and accumulate specific carotenoids. For example, in a study of winter squash, hybrids of Cucurbita maxima were found to contain this compound and neoxanthin (B191967), which together comprised 37% to 59% of the total carotenoid profile. ashs.org In contrast, cultivars of Cucurbita moschata had a different profile where violaxanthin and neoxanthin were more prominent. ashs.org This demonstrates a clear interspecific difference in carotenoid composition. The variation in defensive and functional traits among different oak species also highlights how evolution in response to different environments drives interspecific diversity. nih.gov
Intraspecific Variation : Within a single species, individuals from different populations or those grown under varying environmental conditions can show significant differences in their chemical composition. nih.govherbmedit.org This intraspecific trait variation (ITV) is a key component of a plant's ability to adapt to local conditions. nih.govfrontiersin.org Studies on various plant species have shown that the content of secondary metabolites, including pigments, can vary significantly among populations due to genetic differences and phenotypic plasticity. frontiersin.orgfrontiersin.org For instance, research on the shore campion (Silene littorea) revealed considerable variability in flavonoid content both within and among its populations, a principle that also applies to carotenoids. frontiersin.org
This compound accumulation is often localized to specific tissues within an organism, where it serves particular functions.
Flower Petals : As pigments that attract pollinators, carotenoids like this compound are highly concentrated in the petals of many yellow-flowered species. In Tagetes erecta, xanthophylls make up the vast majority of pigments in the petals. researchgate.net Similarly, the yellow hues of certain rose cultivars are due to carotenoids accumulated in the petal tissue. nih.gov
Grapes (Vitis vinifera) : In grapes, carotenoids are important precursors to wine aroma compounds. nih.gov this compound has been identified as one of the minor carotenoids in grape berries. nih.govscielo.org.zaresearchgate.net The distribution of these pigments is not uniform; carotenoids are generally more concentrated in the skin (about 65%) compared to the pulp. scielo.org.za The concentration of this compound, along with other xanthophylls like neoxanthin and violaxanthin, is documented to be in the range of 10 to 60 μg/kg in the berries of Pinot noir grapes and tends to decrease as the berry ripens and enters the véraison stage. scielo.org.za
Data Tables
Table 1: Presence of this compound in Selected Lichen Species and Total Carotenoid Content
| Species | Location of Study | Total Carotenoid Content (µg g⁻¹ dry wt) | Reference |
|---|---|---|---|
| Xanthoria parietina | Mt. Etna, Sicily | 263.1 | zobodat.at |
| Teloschistes chrysophthalmus | Kenya | 135.44 | scispace.com |
| Ramalina fraxinea | Italy | 15.4 | zobodat.at |
| Pyxine cocoes | Kenya | 15.88 | scispace.com |
Table 2: Carotenoid Profile Composition in Winter Squash Cultivars
| Species | Cultivar Group | Major Carotenoid Group 1 | % of Total Carotenoids | Major Carotenoid Group 2 | % of Total Carotenoids | Reference |
|---|---|---|---|---|---|---|
| Cucurbita maxima | Kabocha hybrids | Lutein, Zeaxanthin (B1683548), β-carotene | 41% - 63% | This compound , Neoxanthin | 37% - 59% | ashs.org |
| Cucurbita moschata | 'Waltham Butternut' & inbred lines | Lutein, β-carotene | - | Violaxanthin, Neoxanthin | 14% - 29% | ashs.org |
Note: This table illustrates the interspecies variation in the relative abundance of carotenoid groups, including this compound.
Environmental Factors Influencing this compound Accumulation in Natural Systems
The accumulation of this compound in natural systems is not static; it is influenced by a variety of environmental factors. These factors can significantly alter the biosynthesis and concentration of this xanthophyll in organisms. Key environmental determinants include light, temperature, and nutrient availability.
Light: Light is a critical factor affecting carotenoid biosynthesis in plants and algae. frontiersin.orgresearchgate.net In some cases, light generally enhances the production of carotenoids. researchgate.net For instance, studies on spinach have shown that higher light intensity can lead to increased carotenoid content. researchgate.net However, the effect of light can be complex and species-specific. In a study on Calendula officinalis flowers, it was found that the total carotenoid content was higher in flowers grown in the shade compared to those grown in full sun. acs.org In the context of grapevines, sunlight exposure can lead to the degradation of certain carotenoids, including this compound. scielo.org.za Research on Pinot noir grapes demonstrated that leaf removal, which increases sunlight exposure to the grape clusters, significantly decreased the this compound content in the berries over three consecutive years. researchgate.net This suggests that excessive light can accelerate the degradation of this compound or its conversion to other compounds. researchgate.net
Temperature: Temperature is another crucial environmental variable that can modulate carotenoid levels. researchgate.net In general, higher temperatures can promote the accumulation of carotenoids, while lower temperatures may have the opposite effect. researchgate.net However, the response can vary depending on the plant species and the specific carotenoid. For example, in some plants, an increase in temperature can lead to a reduction in total phenolics and flavonoids. nih.gov In grapevines, higher temperatures, along with sun exposure, are associated with changes in grape composition, which can indirectly affect carotenoid profiles. scielo.org.za
Nutrient and Water Availability: The availability of nutrients and water in the soil can also impact carotenoid production. researchgate.net Water stress, for instance, has been shown to affect the carotenoid content in grapes. researchgate.net In a study on grapevines, it was observed that different irrigation levels led to varying carotenoid concentrations. researchgate.net Similarly, the use of cover crops in vineyards, which competes with the vines for water and nutrients, has been shown to influence the levels of certain carotenoid-derived aroma compounds. researchgate.net
Unable to Generate Article on the Physiological and Molecular Functions of this compound
A comprehensive search for specific research findings on the chemical compound this compound, as required by the detailed outline, did not yield sufficient information to generate a thorough and scientifically accurate article. The available scientific literature predominantly focuses on other, more common carotenoids such as fucoxanthin, violaxanthin, zeaxanthin, and lutein, leaving a significant gap in the understanding of this compound's specific roles in biological systems.
The user's request specified a detailed structure, including the association of this compound with Light-Harvesting Complexes (LHCs), its mechanisms of excitation energy transfer to chlorophylls, its contribution to Non-Photochemical Quenching (NPQ), its capacity for singlet oxygen quenching and reactive oxygen species (ROS) scavenging, and its structural contribution to biological membranes. Despite extensive searches, specific data and detailed research findings directly pertaining to this compound in these areas are not available in the public domain.
General information on the roles of carotenoids in photosynthesis, photoprotection, and membrane stability is abundant. However, these findings cannot be directly attributed to this compound without specific scientific evidence. Adhering to the strict instructions to focus solely on this compound and to exclude information outside the specified scope, it is not possible to construct the requested article without resorting to speculation or improperly extrapolating data from other compounds.
Therefore, due to the lack of specific scientific research and data on the physiological and molecular functions of this compound, the generation of the requested article cannot be completed at this time. Further research dedicated specifically to this compound is required to elucidate its precise functions within biological systems.
Physiological and Molecular Functions of Flavoxanthin in Biological Systems
Role in Pigmentation Phenotypes (e.g., Flower Coloration)
Flavoxanthin, a xanthophyll carotenoid, plays a significant role in the pigmentation of various plant tissues, contributing primarily to yellow and orange hues. Its presence and concentration, often in conjunction with other carotenoids, are critical determinants of the final color phenotype observed in flower petals, fruits, and other plant organs. The golden-yellow color of this compound is a direct result of its chemical structure, which allows it to absorb light in the blue region of the visible spectrum. u-szeged.hu
The diversity of yellow and orange shades in the plant kingdom is often a result of the complex interplay between different types of pigments. In flowers, the final color is typically determined by the specific composition and relative abundance of various carotenoids. researchgate.net this compound is a key component in the carotenoid profile of many yellow-colored flowers. Research has shown that the intensity of yellow coloration can be directly linked to the concentration of total carotenoids, with xanthophylls like this compound being major contributors. researchgate.netresearchgate.net
Detailed research into the carotenoid composition of Calendula officinalis (pot marigold) has provided significant insights into the specific role of this compound. Studies utilizing High-Performance Liquid Chromatography (HPLC) have identified this compound and its isomer Auroxanthin as the principal carotenoids in the petals and pollens of Calendula. nih.gov This contrasts with the leaves and stems, which predominantly contain lutein (B1675518) and β-carotene. nih.gov
The variation in flower color among different Calendula officinalis cultivars, from lemon yellow to deep orange, is directly related to the ratio of different carotenoids. Analysis of four distinct cultivars demonstrated that while all varieties contain the same basic pigments, the proportions differ significantly. Yellow-flowered varieties accumulate a higher percentage of oxygenated carotenoids (xanthophylls), whereas orange-flowered varieties have a greater proportion of hydrocarbon carotenoids. u-szeged.hu
For instance, the 'Double Esterel Jaune' cultivar, which exhibits a lemon-yellow phenotype, has a carotenoid profile consisting of 97% oxygenated derivatives, including this compound. u-szeged.hu In contrast, orange varieties like 'Double Esterel Orange' have a much higher content of hydrocarbon carotenoids such as lycopene (B16060) and γ-carotene, which shift the color towards orange. u-szeged.hu Furthermore, studies have identified that in orange-flowered calendula cultivars, ten unique carotenoids with absorption maxima at longer wavelengths than this compound are primarily responsible for the distinct orange coloration.
The following table details the carotenoid composition in two cultivars of Calendula officinalis, illustrating the influence of pigment ratios on flower color.
| Cultivar Name | Flower Color | Total Carotenoid Content (mg/100g fresh flowers) | Carotenoid Profile | Key Finding |
| Double Esterel Jaune | Lemon Yellow | - | 97% Oxygenated derivatives (e.g., this compound, Lutein) | The high percentage of xanthophylls correlates with the distinct yellow petal color. Lycopene is absent. u-szeged.hu |
| Double Esterel Orange | Dark Orange | 276 | 44.5% Hydrocarbon carotenoids (e.g., Lycopene, γ-carotene, β-carotene) | The significant presence of hydrocarbon carotenoids, particularly lycopene (14%), is responsible for the deep orange hue. u-szeged.hu |
This differential accumulation highlights the specific function of this compound as a primary yellow pigment. Its role is most pronounced in phenotypes where the biosynthesis of orange and red hydrocarbon carotenoids is less active, allowing the yellow hues of xanthophylls to dominate the visual appearance of the flower.
Enzymology, Genetics, and Regulation of Flavoxanthin Metabolism
Identification and Characterization of Key Enzymes in Flavoxanthin Biosynthesis
The formation of this compound involves a sequence of enzymatic modifications of its precursor, α-carotene. These modifications primarily include epoxidation and isomerization reactions catalyzed by specific enzymes.
While zeaxanthin (B1683548) epoxidase (ZEP) is most famously known for its role in the xanthophyll cycle converting zeaxanthin to violaxanthin (B192666) in the β-carotene pathway, its activity is not strictly limited to this substrate. mdpi.comgoogle.com Evidence suggests that certain ZEP enzymes exhibit broader substrate specificity, enabling them to catalyze the epoxidation of other xanthophylls, including those derived from α-carotene, such as lutein (B1675518). nih.govfrontiersin.org This epoxidation is a critical step in the biosynthesis of this compound.
The proposed biosynthetic pathway to this compound initiates with the hydroxylation of α-carotene to form lutein. Subsequently, an epoxidase, likely a ZEP homolog, introduces an epoxy group to the lutein molecule, forming lutein-5,6-epoxide. acs.org This reaction is a pivotal point leading towards the final structure of this compound. The expression of ZEP genes is highly regulated, often showing tissue-specific patterns and responding to developmental cues. For instance, in Oncidium orchids, high expression of ZEP is linked to the accumulation of violaxanthin and neoxanthin (B191967) in yellow cultivars. google.com
Following the epoxidation of a lutein-like precursor to a 5,6-epoxide, a crucial isomerization event occurs to form the characteristic 5,8-epoxy furanoid ring structure of this compound. acs.orgspettrometriadimassa.it this compound is a stereoisomer of chrysanthemaxanthin (B12775167), and their formation can be achieved in laboratory settings through the acid-catalyzed rearrangement of lutein 5,6-epoxide. acs.orgdrugfuture.com This suggests that within the plant cell, this conversion may be facilitated by an isomerase enzyme or occur non-enzymatically in acidic microenvironments within the plastids.
Violaxanthin de-epoxidase (VDE) is the enzyme responsible for the de-epoxidation of violaxanthin back to zeaxanthin during the xanthophyll cycle, a process activated by high light stress and a low pH in the thylakoid lumen. mdpi.commdpi.com While VDE's primary role is catabolic in the context of the xanthophyll cycle, the balance between ZEP and VDE activities dictates the pool of available epoxidized xanthophylls, thereby indirectly influencing the substrate availability for this compound synthesis. mdpi.commdpi.com In banana fruit development, the expression of the VDE gene is high in young fruit and decreases as the fruit matures. researchgate.net
Detailed kinetic studies specifically for the enzymes involved in the final steps of this compound biosynthesis are limited. However, general characteristics of the key enzyme families provide insights. Zeaxanthin epoxidase is a flavoprotein that utilizes FAD as a cofactor and is active under low-light conditions. nih.gov Studies on ZEP from various plant species have shown differing substrate specificities. For example, ZEP from the diatom Phaeodactylum tricornutum has been shown to have different catalytic activities, with one isoform (Zep2) exhibiting broader substrate specificity by converting lutein to lutein-5,6-epoxide in addition to its action on zeaxanthin. frontiersin.org
Violaxanthin de-epoxidase activity is highly dependent on pH, with an optimum around pH 5.2, and requires ascorbate (B8700270) as a reductant. naro.go.jp The kinetics of the de-epoxidation reaction are also influenced by the lipid environment of the thylakoid membrane. nih.gov
Table 1: Key Enzymes in the Putative this compound Biosynthetic Pathway
| Enzyme Family | Specific Enzyme Example | Precursor | Product | Cofactors/Conditions |
|---|---|---|---|---|
| Lycopene (B16060) Cyclase | Lycopene ε-cyclase (LCYE) & Lycopene β-cyclase (LCYB) | Lycopene | α-Carotene | - |
| Carotene Hydroxylase | ε-hydroxylase & β-hydroxylase | α-Carotene | Lutein | - |
| Epoxidase | Zeaxanthin Epoxidase (ZEP) homolog | Lutein | Lutein-5,6-epoxide | FAD, O₂, Reduced Ferredoxin |
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes
The synthesis of this compound is tightly controlled at the genetic level, with environmental cues and internal metabolic signals modulating the expression of the necessary biosynthetic genes.
Light is a primary environmental factor regulating carotenoid biosynthesis. The expression of many carotenoid and flavonoid biosynthetic genes is light-dependent. mdpi.comresearchgate.net High light intensity generally stimulates the xanthophyll cycle to dissipate excess energy, which involves the upregulation of VDE activity and downregulation of ZEP activity. researchgate.net Conversely, low light conditions favor the epoxidation reaction catalyzed by ZEP. nih.gov The spectral quality of light also plays a role; for instance, UV-B radiation can induce the expression of genes involved in flavonoid and carotenoid biosynthesis as a protective mechanism. mdpi.com
Nutrient availability also impacts the expression of these genes, although specific studies on this compound are scarce. Generally, nutrient stress can lead to changes in secondary metabolite production, including carotenoids, as part of the plant's defense and adaptation mechanisms.
Table 2: Environmental Regulation of Carotenoid Biosynthetic Genes
| Environmental Stimulus | General Effect on Gene Expression | Key Genes Affected (General Carotenoid Pathway) | Reference |
|---|---|---|---|
| High Light Intensity | Upregulation of de-epoxidases, downregulation of epoxidases | VDE (up), ZEP (down) | researchgate.net |
| Low Light Intensity | Upregulation of epoxidases | ZEP (up) | nih.gov |
| Low Temperature | Enhanced expression of biosynthetic genes (in light) | PAL, CHS | nih.gov |
| High Temperature | Induction of early pathway genes | PSY, PDS, LCYE | thaiscience.info |
The carotenoid biosynthetic pathway is subject to feedback regulation, where the accumulation of end products can inhibit the activity or expression of enzymes earlier in the pathway. oup.com This is a crucial mechanism to maintain metabolic homeostasis and prevent the potentially toxic accumulation of intermediates.
In the general carotenoid pathway, there is evidence that the levels of phytoene (B131915) synthase (PSY), a rate-limiting enzyme, are controlled by feedback from downstream metabolites. nih.gov Overexpression of a carotene hydroxylase in carrots, which leads to an increase in downstream xanthophylls, resulted in reduced PSY protein levels and a decrease in total carotenoids, suggesting a negative feedback loop. nih.gov
Specifically within the α-carotene branch, studies in Arabidopsis have shown that a blockage in the pathway, for example, due to mutations in carotenoid isomerase, can lead to a transcriptional reduction of lycopene ε-cyclase (LCYE) expression. researchgate.net This indicates that the flux through the pathway and the presence of specific intermediates can signal back to regulate the expression of key branching point enzymes. While direct evidence for feedback inhibition specifically by this compound is not yet available, it is plausible that as an end-product of a branch of the α-carotene pathway, its accumulation could contribute to the regulation of earlier enzymatic steps.
Genetic Engineering Approaches for Modulating this compound Pathways in Non-Human Organisms (e.g., Microalgae, Plants)
Genetic engineering offers powerful strategies to modulate the biosynthesis of specific carotenoids, including this compound, by manipulating the expression of key enzymes in the metabolic pathway. Research in non-human organisms like microalgae and plants has demonstrated the potential to enhance the production of valuable xanthophylls by targeting genes that control precursor supply and downstream conversion steps. While this compound is often not the primary target, engineering the xanthophyll cycle invariably affects its synthesis.
The core of these engineering efforts lies in the carotenoid biosynthetic pathway, which begins with the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) pathway in plastids. frontiersin.orgnih.gov These precursors are built up to geranylgeranyl pyrophosphate (GGPP), which is the substrate for the first committed step in carotenoid synthesis, the formation of phytoene, catalyzed by phytoene synthase (PSY). frontiersin.orgmdpi.com A series of desaturation and isomerization reactions convert phytoene to lycopene, which can then be cyclized to form either α-carotene or β-carotene. mdpi.com
This compound is a downstream product in the β,β-branch of the pathway. The hydroxylation of β-carotene by β-carotene hydroxylase (BCH) produces zeaxanthin. nih.gov Zeaxanthin is then converted to violaxanthin through the action of zeaxanthin epoxidase (ZEP). frontiersin.orgresearchgate.net Violaxanthin is a critical branch-point intermediate; it can be converted to neoxanthin by neoxanthin synthase (NSY) or back to zeaxanthin via violaxanthin de-epoxidase (VDE) in the xanthophyll cycle. frontiersin.orgnih.gov this compound is understood to be formed from the rearrangement of violaxanthin. Therefore, genetic strategies that increase the pool of violaxanthin are expected to enhance this compound accumulation.
Genetic Engineering in Microalgae
Microalgae are a promising platform for carotenoid production due to their rapid growth and simple genetic systems compared to higher plants. nih.govfrontiersin.org Several studies have successfully engineered microalgae to increase the production of xanthophylls.
CRISPR/Cas genome editing tools are increasingly being used to precisely modify microalgal genomes for enhanced production of pigments and other biomolecules. nih.gov These techniques allow for targeted gene knockouts, knock-ins, and modulation of gene expression to reroute metabolic flux towards desired carotenoids. nih.gov
Table 1: Genetic Engineering of Carotenoid Pathways in Microalgae
| Host Organism | Target Gene(s) | Engineering Strategy | Outcome | Citation(s) |
| Phaeodactylum tricornutum | Vde, Vdr, Zep3 | Triple transformation / Overexpression | 4-fold increase in fucoxanthin (B1674175) content | nih.gov |
| Phaeodactylum tricornutum | PSY, PDS | Overexpression | Enhanced fucoxanthin production | kobe-u.ac.jp |
| Nannochloropsis oceanica | VDL1 | Overexpression | 8.2% to 41.7% increase in fucoxanthin content | nih.gov |
Genetic Engineering in Plants
In plants, metabolic engineering of the carotenoid pathway has been extensively explored, primarily for biofortification to increase provitamin A content or to alter flower and fruit coloration. mdpi.com These studies provide valuable insights into modulating the xanthophyll branch of the pathway.
Manipulation of zeaxanthin epoxidase (ZEP), the enzyme that converts zeaxanthin to violaxanthin, is a key strategy. In pepper (Capsicum annuum) and rapeseed (Brassica napus), mutations in the ZEP gene led to higher levels of zeaxanthin at the expense of violaxanthin and its downstream products in fruits and flowers, demonstrating the critical role of this enzyme in controlling the metabolic flux. nih.gov Conversely, overexpressing ZEP could potentially increase the violaxanthin pool available for this compound synthesis.
Similarly, targeting the upstream enzyme phytoene synthase (PSY), which catalyzes a rate-limiting step, has proven effective. mdpi.comresearchgate.net Overexpression of PSY has resulted in a spectacular increase in total carotenoids in various plants, including tomato and canola. researchgate.net This general increase in the pathway's flux would lead to a larger pool of precursors for all downstream carotenoids, including this compound.
Introducing genes from other organisms is another approach. The overexpression of a C. nitidissima flavonol synthase (FLS) gene in tobacco resulted in white or light yellow petals, indicating a redirection of metabolic precursors. oup.com While this study focused on flavonoids, it highlights the principle of how introducing new enzymatic activities can alter pigment profiles. oup.com The integration of exogenous genes into specific "safe harbors" in the plant genome is a modern approach to ensure stable expression and avoid unintended side effects. frontiersin.org
Table 2: Genetic Engineering of Carotenoid Pathways in Plants
| Host Organism | Target Gene(s) | Engineering Strategy | Outcome | Citation(s) |
| Pepper, B. napus | ZEP | Gene mutation | Increased zeaxanthin, decreased violaxanthin | nih.gov |
| Arabidopsis thaliana | VDE (npq1 mutant) | Gene mutation | Inability to convert violaxanthin to zeaxanthin | nih.gov |
| Tomato, Canola | PSY | Overexpression | Significant increase in total carotenoids | researchgate.net |
| Maize | PSY1, HYD3, CYP97C | Gene expression analysis | Identified as key genes in carotenoid accumulation | mdpi.com |
Advanced Methodologies for Flavoxanthin Research
Extraction and Purification Techniques
The initial and most critical step in flavoxanthin research is its isolation from natural matrices. The choice of extraction and purification method is paramount, as this compound, being a 5,8-epoxy-carotenoid, is susceptible to degradation under acidic conditions, light, and heat. mdpi.com
Solid-liquid extraction (SLE) remains a fundamental and widely used technique for isolating carotenoids from biological materials. preprints.orgpreprints.org The process involves the use of organic solvents to solubilize and remove the target compounds from the solid matrix. funaab.edu.ng The selection of an appropriate solvent or solvent system is crucial and is dictated by the polarity of this compound and the composition of the source material. tandfonline.com Xanthophylls, including this compound, are more polar than carotenes, influencing the choice of extraction solvents. preprints.orgtandfonline.com
Commonly used solvents for carotenoid extraction include acetone (B3395972), ethanol (B145695), methanol, hexane (B92381), and chloroform (B151607), often used in combination to optimize extraction efficiency. tandfonline.comflinders.edu.au For instance, a mixture of hexane and acetone is frequently employed in solid-liquid extraction processes. preprints.org The differential solubility of this compound in various organic solvents is a key factor in designing effective extraction and purification protocols. vulcanchem.com Low temperatures are often required during extraction to prevent the thermal degradation of thermosensitive carotenoids. mdpi.com
Table 1: Solubility Profile of this compound
| Solvent | Solubility |
|---|---|
| Chloroform | Freely soluble |
| Benzene | Freely soluble |
| Acetone | Freely soluble |
| Methanol | Less soluble |
| Ethanol | Less soluble |
| Petroleum ether | Almost insoluble |
Data sourced from reference vulcanchem.com.
Beyond conventional methods, advanced techniques offer improved efficiency, selectivity, and gentler processing conditions, which are advantageous for labile compounds like this compound. researchgate.net
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid counter-current chromatography technique that operates without a solid stationary phase, thereby eliminating irreversible adsorption and potential degradation of sensitive analytes. researchgate.netifremer.fr The separation is based on the partitioning of solutes between two immiscible liquid phases. ifremer.fr One liquid serves as the stationary phase, held in place by a strong centrifugal force, while the other acts as the mobile phase. researchgate.net CPC has been successfully applied to the preparative isolation of various natural products, including carotenoids like fucoxanthin (B1674175), yielding high purity and recovery. researchgate.netnih.gov This technique is particularly suitable for large-scale purification from complex natural extracts. researchgate.net For example, a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water was used to isolate fucoxanthin with over 98% purity after a two-step CPC process. nih.gov
Supercritical Fluid Extraction (SFE): SFE is recognized as a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the solvent. mdpi.com SC-CO₂ is non-toxic, inexpensive, and its solvent properties can be "tuned" by modifying pressure and temperature. mdpi.comnih.gov While pure SC-CO₂ is non-polar and suitable for extracting lipids, its polarity can be increased by adding a co-solvent, such as ethanol. mdpi.comnih.gov This modification allows for the efficient extraction of more polar compounds, including xanthophylls. preprints.orgmdpi.com SFE has been shown to provide higher extraction yields for non-polar compounds compared to techniques like ultrasound-assisted extraction (UAE) and requires the use of non-toxic solvents. mdpi.com The optimization of parameters like pressure, temperature, and co-solvent concentration is critical to maximizing the yield and purity of the target carotenoid. mdpi.com
Table 2: Comparison of Advanced Extraction and Purification Techniques
| Technique | Principle | Advantages for this compound Research |
|---|---|---|
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition without a solid support. researchgate.net | Minimizes degradation, high recovery, suitable for preparative scale. ifremer.frnih.gov |
| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure (e.g., SC-CO₂). nih.gov | "Green" technology, tunable selectivity via pressure/temperature/co-solvents. mdpi.commdpi.com |
In many carotenoid analyses, particularly those involving complex matrices like plant tissues, a saponification step is necessary. farmaciajournal.com This process involves alkaline hydrolysis, typically using methanolic or ethanolic potassium hydroxide (B78521) (KOH), to achieve two primary goals: hydrolyzing carotenoid esters to their free form and removing interfering compounds like chlorophylls (B1240455) and lipids, which can complicate subsequent chromatographic analysis. farmaciajournal.comscielo.brcdnsciencepub.com
While essential, saponification must be performed under controlled conditions (e.g., at room temperature, in the dark, under a nitrogen atmosphere) because the alkaline environment can cause degradation or isomerization of sensitive carotenoids. scielo.brslu.se Studies have reported significant losses of certain carotenoids when saponification is included. scielo.brslu.se Therefore, mild saponification conditions are often employed to eliminate chlorophylls while minimizing the degradation of target xanthophylls. cdnsciencepub.com After saponification, the alkali is removed by washing with water, and the purified carotenoids are extracted into an organic solvent. scielo.br
Chromatographic Separations for Analytical and Preparative Purposes
Chromatography is the cornerstone of carotenoid analysis, enabling the separation, identification, and quantification of individual compounds within a complex mixture.
High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for carotenoid research. mdpi.com Reversed-phase (RP) HPLC is generally preferred over normal-phase systems due to better column stability and reproducibility. mdpi.comresearchgate.net For carotenoid separations, polymeric C30 columns are particularly effective as they provide enhanced shape selectivity for structurally similar isomers. nih.govnih.gov
The power of HPLC is significantly enhanced by its coupling with sophisticated detectors:
Diode-Array Detector (DAD): HPLC-DAD is a standard method for carotenoid analysis. nih.gov Carotenoids exhibit strong characteristic absorption in the visible light spectrum (typically 400-500 nm), which allows for their detection and preliminary identification based on their UV-Vis spectra. mdpi.comnih.gov
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive structural information. nih.gov Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nih.gov LC-MS analysis provides molecular weight data, and tandem MS (MS/MS) experiments yield fragmentation patterns that help in the unambiguous identification of compounds. nih.govnih.gov The combination of HPLC with both DAD and MS detectors (HPLC-DAD-MS) is a powerful tool, allowing for the simultaneous determination of this compound and its isomers in complex samples like grapes. nih.govcapes.gov.br
Open column chromatography (OCC) is a classical technique primarily used for the preparative purification and fractionation of carotenoid extracts. mdpi.com The choice of stationary phase (adsorbent) is critical.
Calcium Carbonate (CaCO₃): Historically, calcium carbonate was the adsorbent used by Tswett in his pioneering work on chromatography to separate plant pigments. egyankosh.ac.inlibretexts.org It remains an excellent stationary phase for the fine separation of diverse carotenoids, including configurational isomers, due to its high resolving power. mdpi.com However, its primary drawback is a very low sample capacity, which limits its use for large-scale preparative work and requires large volumes of solvent. mdpi.com
Modified Silica (B1680970) Gel: Standard silica gel, while having a high capacity, is acidic and can cause the decomposition and isomerization of acid-labile carotenoids, such as 5,6-epoxides and their 5,8-epoxide rearrangement products like this compound. mdpi.comnih.gov To overcome this, modified silica gel can be prepared by neutralizing commercially available silica gel with a mild alkaline solution, such as sodium bicarbonate. nih.govresearchgate.net This treatment neutralizes the acidic sites without significantly reducing the high capacity of the silica. nih.govresearchgate.net This modified, non-destructive stationary phase is highly effective for the large-scale pre-purification or enrichment of epoxy-carotenoids from crude extracts. mdpi.comnih.gov Often, a two-step approach is used, where a bulk pre-purification is performed on modified silica gel, followed by fine purification of the resulting fractions on calcium carbonate. mdpi.com
Spectroscopic and Structural Elucidation Methods for this compound Research (e.g., UV-Vis, Raman Spectroscopy)
The structural elucidation of this compound, a naturally occurring carotenoid, relies on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about its molecular structure, including its characteristic polyene chain and oxygen-containing functional groups.
UV-Visible (UV-Vis) Spectroscopy is a fundamental tool for the initial identification and characterization of this compound. Due to its extended system of conjugated double bonds, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum. The absorption maxima (λmax) are highly dependent on the solvent used. For instance, in chloroform, this compound displays characteristic absorption peaks at approximately 430 nm and 459 nm. vulcanchem.com In other solvents, the λmax values have been reported at 416 nm, 440 nm, and 470 nm. These distinctive absorption patterns are crucial for its preliminary identification in complex mixtures extracted from natural sources. The shape and position of the UV-Vis spectrum can also provide clues about the presence of cis-isomers or other structural modifications.
Raman Spectroscopy offers a complementary vibrational spectroscopy technique for probing the molecular structure of this compound. As a non-destructive method, it is particularly useful for in situ analysis of carotenoids within biological tissues. researchgate.netfrontiersin.org The Raman spectrum of carotenoids like this compound is dominated by intense bands arising from the stretching vibrations of the C=C (around 1500–1570 cm⁻¹) and C-C (around 1130–1172 cm⁻¹) bonds within the conjugated polyene chain. mdpi.com The exact positions of these bands are sensitive to the length of the conjugated system, the presence of specific end groups, and interactions with the surrounding molecular environment. researchgate.netmdpi.com For instance, characteristic Raman bands for carotenoids have been identified at approximately 1002, 1156, and 1525 cm⁻¹. frontiersin.org While specific Raman data for pure this compound is not extensively detailed in the provided search results, the general principles of carotenoid analysis via Raman spectroscopy are well-established and directly applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy plays a pivotal role in the definitive structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise determination of its connectivity and stereochemistry. mdpi.comacs.org For example, NMR has been instrumental in distinguishing between this compound and its stereoisomer, chrysanthemaxanthin (B12775167). acs.org
Mass Spectrometry (MS) is another powerful technique used in conjunction with chromatography for the identification and structural analysis of this compound. nih.gov Electrospray ionization (ESI) is a common ionization method used for carotenoids, often producing protonated molecules or molecular ion radicals with minimal fragmentation. nih.gov This allows for the determination of the molecular weight of this compound (C₄₀H₅₆O₃, 584.87 g/mol ). vulcanchem.com By employing tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID), specific fragmentation patterns can be generated, providing further structural insights. nih.gov
A combined approach, often involving HPLC coupled with a photodiode array (DAD) detector and a mass spectrometer (HPLC-DAD-MS), is the gold standard for the unambiguous identification of this compound in complex biological samples. acs.orgnih.gov This hyphenated technique allows for the separation of this compound from other carotenoids, while simultaneously providing its characteristic UV-Vis spectrum and mass-to-charge ratio. nih.gov
Quantitative Analysis of this compound in Biological Matrices
Accurate quantification of this compound in various biological matrices, such as plant tissues and food products, is crucial for understanding its distribution, bioavailability, and potential biological roles. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) .
Modern HPLC methods, particularly when coupled with a photodiode array (DAD) detector , have become the preferred approach for the precise quantification of this compound. vulcanchem.com This setup allows for the separation of this compound from a complex mixture of other carotenoids and pigments present in the biological extract. researchgate.net The DAD provides spectral information across a range of wavelengths, confirming the identity of the eluting peak as this compound based on its characteristic absorption spectrum. thaiscience.info
For enhanced sensitivity and selectivity, especially in complex matrices or when dealing with low concentrations, HPLC coupled with mass spectrometry (HPLC-MS) is employed. nih.govresearchgate.net The mass spectrometer provides highly specific detection based on the mass-to-charge ratio of this compound, minimizing interference from co-eluting compounds. researchgate.net
The choice of the stationary phase (column) is critical for achieving optimal separation. Reversed-phase columns, such as C18 and C30, are commonly used for carotenoid analysis. nih.gov C30 columns are particularly effective in separating structurally similar carotenoids, including geometric isomers. nih.gov The mobile phase typically consists of a gradient mixture of solvents like acetonitrile, methanol, and water, sometimes with modifiers like ammonium (B1175870) acetate. nih.gov
The general workflow for quantitative analysis involves:
Extraction: this compound is extracted from the biological matrix using organic solvents. The choice of solvent depends on the nature of the sample.
Saponification (optional): This step may be included to remove interfering lipids and chlorophylls, especially in plant extracts.
Chromatographic Separation: The extract is injected into the HPLC system for separation.
Detection and Quantification: this compound is detected by DAD or MS. Quantification is typically performed by constructing a calibration curve using an authentic this compound standard. researchgate.net
Recent studies have reported the quantification of this compound in various biological sources. For example, it has been identified and quantified in the petals of Calendula officinalis (marigold) flowers and in certain cultivars of tamarillos (Solanum betaceum). acs.orgmdpi.com In a study on mustard leaves, the concentration of this compound was found to increase significantly after boiling, suggesting that thermal processing can enhance its extractability from the plant matrix. vulcanchem.com
Biotechnological and Synthetic Biology Approaches for Flavoxanthin Production
Microbial Fermentation Systems for Carotenoid Production (e.g., Yeasts, Algae, Bacteria, Fungi)
Microbial fermentation is a cornerstone for the industrial production of carotenoids, offering advantages like rapid growth, cost-effectiveness, and the ability to scale up production. nih.govbiotechnologia-journal.org A variety of microorganisms, including yeasts, algae, bacteria, and fungi, have been identified and utilized as natural or engineered producers of xanthophylls, the class of oxygenated carotenoids that includes flavoxanthin. biotechnologia-journal.orgresearchgate.netacademicjournals.org
Yeasts: Certain yeast species are natural producers of carotenoids and are highly amenable to genetic engineering. academicjournals.org They are used as microbial cell factories due to their robustness in industrial fermentation processes. Genera like Yarrowia and Zygosaccharomyces are known carotenoid producers. academicjournals.org
Algae: Microalgae are primary producers of carotenoids, including various xanthophylls, as part of their photosynthetic machinery. atamanchemicals.comnih.gov They are a source for commercially produced mixed carotenes. oup.com The halotolerant alga Dunaliella salina is a well-known producer of β-carotene. nih.gov While specific high-level this compound production in algae is less documented, their inherent carotenoid pathways make them potential candidates for metabolic engineering.
Bacteria: Bacteria, particularly those from the genus Flavobacterium, are known for their ability to synthesize xanthophylls. nih.govresearchgate.net These non-photosynthetic bacteria possess the necessary enzymatic pathways for carotenoid production. researchgate.net The optimization of culture conditions, such as carbon and nitrogen sources, pH, temperature, and light, has been shown to significantly enhance carotenoid yields in bacterial fermentations. nih.govbiotechnologia-journal.org
Fungi: Filamentous fungi are a rich source of diverse carotenoids, with approximately 34 different derivatives identified across various genera. academicjournals.org this compound is among the carotenoids found in fungi. academicjournals.orgresearchgate.net Fungal fermentation is considered a promising avenue for industrial carotenoid production, leveraging their ability to grow on low-cost agro-industrial wastes. academicjournals.org
| Microorganism Type | Example Genus/Species | Relevant Carotenoids Produced | Reference |
|---|---|---|---|
| Bacteria | Flavobacterium sp. | Xanthophylls (e.g., Zeaxanthin) | nih.gov |
| Fungi | Various | This compound, Astaxanthin (B1665798), β-carotene, etc. | academicjournals.orgresearchgate.net |
| Yeast | Yarrowia lipolytica | Carotenoids | academicjournals.org |
| Algae | Dunaliella salina | β-carotene | nih.gov |
Metabolic Engineering Strategies for Enhanced this compound Yields
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired compound. researchgate.net For this compound, this means optimizing the carotenoid biosynthetic pathway to channel metabolic flux towards its synthesis.
Modern biotechnology tools have revolutionized the speed and precision of metabolic engineering.
CRISPR Technology: The CRISPR/Cas9 system is a powerful gene-editing tool that allows for precise modifications of an organism's genome. google.comcrisprtx.com It can be used to knock out competing pathways, knock in desired genes, or modify gene expression levels. crisprtx.comfrontiersin.org For example, CRISPR has been used to knock out the lycopene (B16060) ε-cyclase gene in microalgae, which redirects metabolic flux from the α-carotene branch (leading to lutein) towards the β-carotene branch (a precursor for many other xanthophylls), thereby increasing astaxanthin production. mdpi.com This same principle could be applied to enhance the flux towards this compound. CRISPR-based tools also include CRISPR activation (CRISPRa) and CRISPR inhibition (CRISPRi), which can be used to upregulate or downregulate specific genes without making permanent changes to the DNA sequence. frontiersin.org
Multi-Omics Approaches: Multi-omics integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cell's physiological state. thermofisher.comfrontlinegenomics.com This comprehensive analysis helps identify previously unknown bottlenecks in metabolic pathways, discover novel regulatory mechanisms, and pinpoint new targets for genetic engineering. biotechdelft.commdpi.com By understanding how the entire cellular system responds to genetic modifications, researchers can design more effective strategies for improving the production of compounds like this compound in industrial microbes. biotechdelft.comnih.gov
| Strategy | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Overexpression of Enzymes | Increasing the cellular concentration of key biosynthetic enzymes (e.g., phytoene (B131915) synthase). | Boost the conversion of precursors into the carotenoid backbone. | pnas.org |
| Enhancement of Precursors | Upregulating upstream pathways (MVA or MEP) to increase the supply of IPP and DMAPP. | Alleviate limitations in the availability of essential building blocks for this compound synthesis. | kobe-u.ac.jpnih.gov |
| CRISPR/Cas9 Gene Editing | Precisely knocking out, inserting, or modifying genes to redirect metabolic flux. | Eliminate competing pathways and upregulate this compound-specific enzymes. | mdpi.comfrontiersin.org |
| Multi-Omics Analysis | Integrating genomics, transcriptomics, proteomics, and metabolomics data. | Identify novel bottlenecks and regulatory networks to inform engineering strategies. | thermofisher.combiotechdelft.com |
Synthetic Biology Frameworks for Novel this compound Pathway Construction
Synthetic biology takes metabolic engineering a step further by not just modifying existing pathways but by designing and constructing entirely new ones in a host organism. researchgate.netbuiltin.com This involves assembling a collection of "bio-bricks"—standardized genetic parts like promoters, genes, and terminators—to create a custom biosynthetic pathway in a tractable host like E. coli or baker's yeast. nih.govvttresearch.com
This approach allows for the production of rare or novel carotenoids by combining genes from different organisms to create a chimeric pathway. nih.gov For this compound, this could involve identifying the specific hydroxylase and isomerase enzymes responsible for its synthesis from a natural source and then expressing the corresponding genes in a high-flux chassis organism that has been optimized for precursor supply. pnas.org Synthetic biology enables the rapid testing of different enzyme combinations and the fine-tuning of gene expression to maximize product yield, offering a powerful framework for the de novo production of this compound. nih.gov
Future Directions and Emerging Research Avenues for Flavoxanthin
Unraveling Uncharacterized Biosynthetic Steps and Enzymes
The biosynthesis of flavoxanthin, a xanthophyll carotenoid, involves a series of enzymatic reactions that are not yet fully elucidated. While the general pathway from α-carotene is understood to involve hydroxylation, specific enzymes and intermediate steps remain uncharacterized. The conversion of α-carotene to this compound requires hydroxylation, a process catalyzed by α-carotene ring-ε hydroxylase (CHY-ε). However, the precise mechanisms and the full suite of enzymes involved in the subsequent formation of the 5,8-epoxide structure characteristic of this compound are still under investigation. Some studies suggest that the formation of 5,8-epoxides like this compound can be a result of the rearrangement of 5,6-epoxides, which can occur in the presence of acids and might be artifacts of sample preparation. researchgate.net
Further research is needed to identify and characterize the specific enzymes responsible for each step in the this compound biosynthetic pathway. This includes enzymes that may be involved in the epoxidation and subsequent isomerization reactions. The use of combinatorial expression of uncharacterized genes in model systems, such as rice callus, could provide a platform for the functional characterization of these elusive enzymes. tdx.cat A deeper understanding of the biosynthetic pathway at the molecular level is crucial for any future metabolic engineering efforts aimed at enhancing this compound production.
| Precursor | Key Known Enzymatic Step | Key Enzyme | Uncharacterized Aspects |
| α-Carotene | Hydroxylation | α-carotene ring-ε hydroxylase (CHY-ε) | Specific enzymes and mechanisms for 5,8-epoxide formation |
| Lutein (B1675518) | Acid-catalyzed epoxidation (potential precursor) | Not fully characterized in vivo | The precise enzymatic control of epoxidation and isomerization in biological systems. |
Exploration of Novel Biological Sources and Ecophysiological Roles
This compound is found in a variety of natural sources, including plants, algae, and bacteria. ontosight.ai It is a common pigment in yellow-colored flowers and fruits, contributing to their vibrant coloration. nih.gov For instance, it is a major carotenoid in calendula flowers (Calendula officinalis). mdpi.com Beyond terrestrial plants, this compound is also present in marine organisms. It has been identified in brown algae, such as Padina pavonica and Padina australis, alongside other xanthophylls like fucoxanthin (B1674175) and violaxanthin (B192666). researchgate.netscirp.orgresearchgate.net Microalgae are also recognized as a source of this compound. ontosight.ai
The ecophysiological roles of this compound are primarily linked to its function in photosynthesis and photoprotection. ontosight.ai As an accessory pigment, it participates in light-harvesting by absorbing light energy and transferring it to chlorophyll (B73375). ontosight.ai Crucially, it plays a photoprotective role by dissipating excess light energy, thereby preventing photo-oxidative damage to the photosynthetic machinery. bugwoodcloud.orgunimi.it This is particularly important under high light stress. In some organisms, carotenoids like this compound may also contribute to regulating osmotic changes and act as antioxidants, protecting cellular components from damage. bugwoodcloud.org The exploration of extremophiles and organisms from unique ecological niches could lead to the discovery of novel sources of this compound and a deeper understanding of its diverse physiological functions.
| Organism Type | Examples | Known Roles of this compound |
| Plants | Calendula officinalis (Calendula) mdpi.com | Photosynthesis, photoprotection, flower coloration ontosight.aibugwoodcloud.org |
| Brown Algae | Padina pavonica, Padina australis scirp.orgresearchgate.net | Light-harvesting, photoprotection ontosight.airesearchgate.net |
| Microalgae | Chlorella, Spirulina (general sources) ontosight.ai | Photosynthesis, antioxidant ontosight.ai |
| Bacteria | Various (general source) ontosight.ai | Potentially photoprotection and antioxidant functions |
Integration of Multi-Omics Data for Comprehensive Pathway Understanding
A comprehensive understanding of this compound biosynthesis and its regulation requires the integration of data from multiple "omics" technologies. azolifesciences.com This multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological systems involved. azolifesciences.comnih.gov By correlating gene expression data (transcriptomics) with protein levels (proteomics) and metabolite concentrations (metabolomics), researchers can build detailed models of the this compound biosynthetic pathway and identify key regulatory points. mdpi.complos.org
For example, transcriptomic analysis can identify genes that are upregulated under conditions that favor this compound accumulation. Proteomic studies can then confirm the presence and abundance of the enzymes encoded by these genes. Metabolomic profiling can simultaneously measure the levels of this compound, its precursors, and other related metabolites, providing a direct readout of the pathway's output. Integrating these datasets can help to elucidate the complex interplay between different molecular layers and uncover previously unknown regulatory mechanisms. frontlinegenomics.com Tools and platforms for multi-omics data integration are becoming increasingly sophisticated, enabling researchers to construct and analyze complex biological networks and identify key molecular drivers of specific metabolic pathways. mdpi.complos.org
Development of Sustainable and Cost-Effective Biotechnological Production Systems
Currently, the commercial production of many carotenoids relies on chemical synthesis or extraction from natural sources, which can be expensive and subject to seasonal variations. biotechnologia-journal.orgnih.govmdpi.com Biotechnological production using microorganisms offers a promising alternative that can be more sustainable and cost-effective. biotechnologia-journal.orgsustainability-directory.comfrontiersin.org Genetically engineered microbes, such as yeast and bacteria, can be developed to produce high levels of specific carotenoids. researchgate.netnih.gov
Q & A
Q. How should contradictory in vivo vs. in vitro results be reported and contextualized?
- Clearly state limitations (e.g., in vitro models lacking metabolic enzymes) and cross-validate findings using ex vivo tissue cultures. Discuss pharmacokinetic factors (e.g., bioavailability) that may explain disparities .
Tables for Key Data
| Extraction Yield | Source | Solvent System | Yield (mg/g) |
|---|---|---|---|
| Calendula officinalis | Hexane:acetone (7:3) | 8.2 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
